![molecular formula C26H36Br2O2S2 B567006 2,6-Dibromo-4,8-bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene CAS No. 1294515-75-5](/img/structure/B567006.png)

2,6-Dibromo-4,8-bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene

Descripción general

Descripción

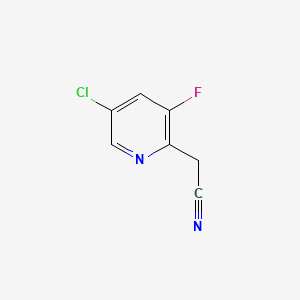

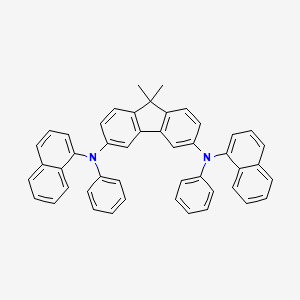

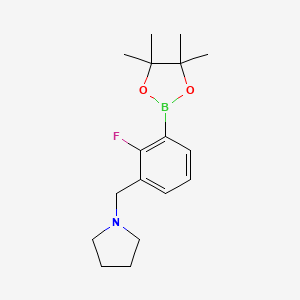

“2,6-Dibromo-4,8-bis(octyloxy)benzo[1,2-b:4,5-b’]dithiophene” is a planar symmetrical molecular structure of the thiophene derivative . It enables better π-π stacking and good electron delocalization that encourages charge transport .

Synthesis Analysis

This compound has been synthesized as an electron-donating monomer and introduced into the D-A backbone of PM6 by D-A non-equivalent random copolymerization . It has also been synthesized using Benzo [1,2-b:4,5-b’]dithiophene as a starting material .Molecular Structure Analysis

The molecule has a planar symmetrical structure, which is conducive to better π-π stacking and good electron delocalization . This structure encourages charge transport, making it a valuable component in the field of organic electronics .Chemical Reactions Analysis

The compound has been used as a simple electron-donating monomer in the synthesis of high-efficiency organic solar cells . It was introduced into the D-A backbone of PM6 by D-A non-equivalent random copolymerization .Physical And Chemical Properties Analysis

The compound is a solid at 20°C . The melting point ranges from 61.0 to 65.0°C .Aplicaciones Científicas De Investigación

Application in Organic Solar Cells

- Summary of the Application: “2,6-Dibromo-4,8-bis(octyloxy)benzo[1,2-b:4,5-b’]dithiophene” is used as an electron-donating monomer in the development of organic solar cells . It is introduced into the D-A backbone of PM6 by D-A non-equivalent random copolymerization .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source. However, it involves the synthesis of the monomer and its introduction into the D-A backbone of PM6 by D-A non-equivalent random copolymerization .

- Results or Outcomes: The use of this monomer in the development of organic solar cells contributes to high efficiency and great stability, which are crucial for future commercialization .

Application in Organic Field-Effect Transistors (OFETs)

- Summary of the Application: This compound is widely used as a material in organic optoelectronic devices, especially solar cells and Organic Field-Effect Transistors (OFETs) .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source. However, it involves the synthesis of the compound and its incorporation into the device structure .

- Results or Outcomes: It has good electronic transport properties and photovoltaic performance, which can be used to improve the photoelectric conversion efficiency and device performance .

Application in Dye-Sensitized Solar Cells

- Summary of the Application: This compound is an organic dye, and due to its high IPCE values containing two triphenylamine units as co-donors, it is useful for the preparation of efficient dye-sensitized solar cells .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source. However, it involves the synthesis of the dye and its incorporation into the solar cell .

- Results or Outcomes: The use of this dye in the development of dye-sensitized solar cells contributes to high efficiency .

Application in Organic Optoelectronic Devices

- Summary of the Application: This compound is widely used as a material in organic optoelectronic devices .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source. However, it involves the synthesis of the compound and its incorporation into the device structure .

- Results or Outcomes: It has good electronic transport properties and photovoltaic performance, which can be used to improve the photoelectric conversion efficiency and device performance .

Application in Dye-Sensitized Solar Cells

- Summary of the Application: This compound is an organic dye, and due to its high IPCE values containing two triphenylamine units as co-donors, it is useful for the preparation of efficient dye-sensitized solar cells .

- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures were not detailed in the source. However, it involves the synthesis of the dye and its incorporation into the solar cell .

- Results or Outcomes: The use of this dye in the development of dye-sensitized solar cells contributes to high efficiency .

Safety And Hazards

Direcciones Futuras

The compound has been intensively studied for its application in OFETs and OPVs . Its defined structure makes it a competitive alternative to polymer counterparts in the fabrication of solution-processed small molecule-based solar cells . Its future directions are likely to continue in the field of organic electronics, particularly in the development of more efficient and stable organic solar cells .

Propiedades

IUPAC Name |

2,6-dibromo-4,8-dioctoxythieno[2,3-f][1]benzothiole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36Br2O2S2/c1-3-5-7-9-11-13-15-29-23-19-17-21(27)32-26(19)24(20-18-22(28)31-25(20)23)30-16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGDTYKIKNMZTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1=C2C=C(SC2=C(C3=C1SC(=C3)Br)OCCCCCCCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36Br2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80738238 | |

| Record name | 2,6-Dibromo-4,8-bis(octyloxy)benzo[1,2-b:4,5-b']bisthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80738238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dibromo-4,8-bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene | |

CAS RN |

1294515-75-5 | |

| Record name | 2,6-Dibromo-4,8-bis(octyloxy)benzo[1,2-b:4,5-b']bisthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80738238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-bromophenyl)cyclopropyl]methanesulfonamide](/img/structure/B566932.png)

![2-(2,2,2-trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B566935.png)

![1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine](/img/structure/B566936.png)

![Boronic acid, B-[4-[[4-[(E)-[1-[(4-fluorophenyl)Methyl]-2,5-dioxo-3-pyrrolidinylidene]Methyl]phenoxy](/img/structure/B566941.png)